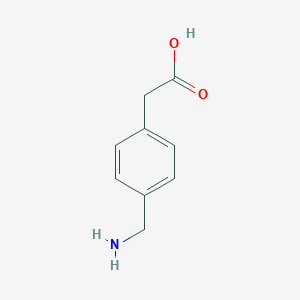![molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7](/img/structure/B73182.png)
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol, also known as DNPH, is a chemical compound that has been widely used in scientific research for over a century. DNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C13H10N4O5 and a molecular weight of 306.2 g/mol.
作用機序
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The reaction between 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol and carbonyl compounds is highly specific and does not interfere with other functional groups present in the sample.
生化学的および生理学的効果
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be a relatively safe reagent when handled and used properly in laboratory settings.
実験室実験の利点と制限
The use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a reagent for the detection and quantification of carbonyl compounds has several advantages, including high specificity, sensitivity, and reproducibility. 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is also relatively inexpensive and easy to use. However, there are some limitations to its use, including the need for specialized equipment and expertise to perform the analysis. In addition, 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can react with other functional groups present in the sample, leading to false-positive results.
将来の方向性
There are several future directions for the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol. Another area of interest is the application of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in the study of oxidative stress and aging-related diseases, as carbonyl compounds are known to be involved in these processes. Finally, the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in environmental monitoring and food safety analysis is also an area of potential future research.
合成法
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be synthesized through a simple reaction between 2,4-dinitrophenylhydrazine and benzene-1,3-diol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and produces 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a yellow precipitate. The purity of the synthesized 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be improved through recrystallization from ethanol or acetone.
科学的研究の応用
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are present in a wide range of natural and synthetic compounds, including aldehydes, ketones, and carboxylic acids.
特性
CAS番号 |
1237-66-7 |
|---|---|
製品名 |
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
分子式 |
C13H10N4O6 |
分子量 |
318.24 g/mol |
IUPAC名 |
4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H |
InChIキー |
CGIRQHNYEBSMOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



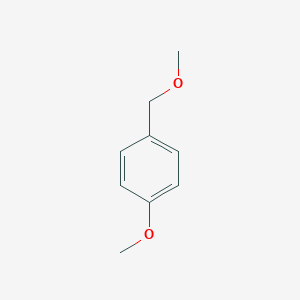
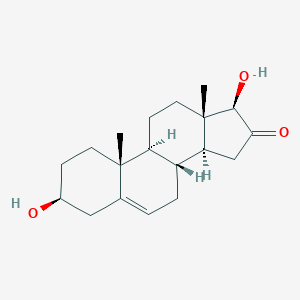
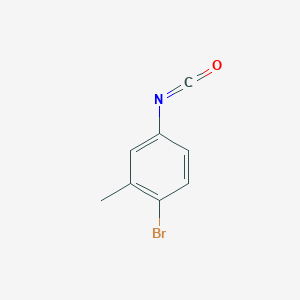
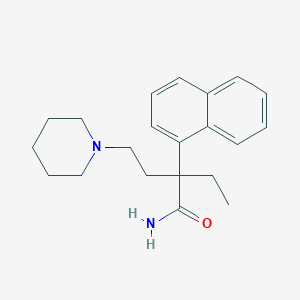
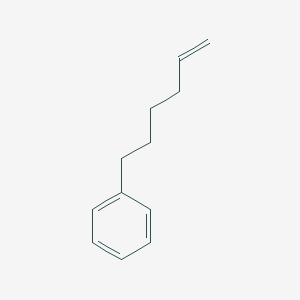


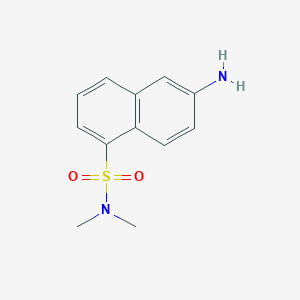
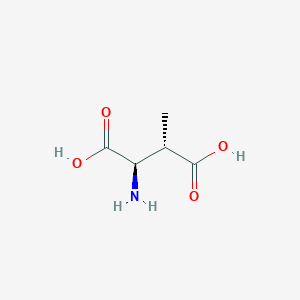
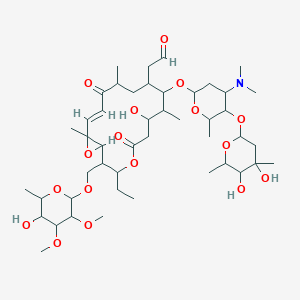

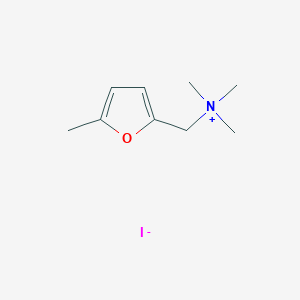
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
